Antifungal Activity of Styrylpyridinium Bromides is Abolished at C18 Chain Length: Direct Comparison with Shorter Homologs
In a systematic screen of 13 N-alkyl styrylpyridinium salts against Candida albicans, the C18H37–C20H41 chain-length series, which includes this compound, exhibited no detectable antifungal activity (MIC > 100 µg/mL). In contrast, shorter-chain analogs (C4–C16) inhibited yeast growth at concentrations of 0.06–16 µg/mL [1]. This steep chain-length cutoff provides clear negative differentiation: the C18 compound is unsuitable for antifungal applications where shorter-chain styrylpyridinium bromides are effective.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | No activity up to 100 µg/mL (C18 series) |
| Comparator Or Baseline | Shorter N-alkyl styrylpyridinium bromides (C4–C16): MIC = 0.06–16 µg/mL |
| Quantified Difference | >6- to >1600-fold lower activity (functionally inactive) |
| Conditions | Broth microdilution assay against multiple C. albicans strains; 24–48 h incubation. |
Why This Matters
Procurement for antifungal screening must exclude this C18 compound; selecting a shorter-chain analog is essential for obtaining biological activity.
- [1] Vaitkienė, S., Kuliešienė, N., Sakalauskaitė, S., Bekere, L., Krasnova, L., Vigante, B., Duburs, G., Daugelavičius, R. Antifungal activity of styrylpyridinium compounds against Candida albicans. Chem. Biol. Drug Des. 2021, 97, 253-265. View Source
